Cas no 6183-68-2 (Quinine bisulfate heptahydrate)

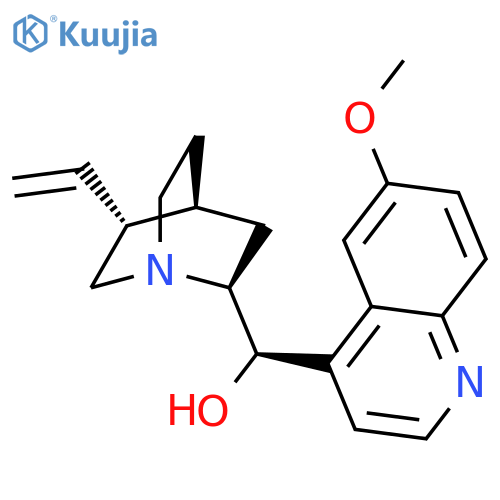

6183-68-2 structure

商品名:Quinine bisulfate heptahydrate

Quinine bisulfate heptahydrate 化学的及び物理的性質

名前と識別子

-

- Quinine bisulfate heptahydrate

- Quinine hydrogen sulfate heptahydrate

- (R)-(6-methoxy-4-quinolyl)-[(2S,5R)-5-vinylquinuclidin-2-yl]methanol

- (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol

- Chinin,Hydrogensulfat-Octahydrat

- Chinin,Sulfat-Octahydrat

- for 1 kilo

- quinine,hydrogen sulfat octahydrate

- quinine,sulfate(1:1)(salt),heptahydrate

- Quinine sulfate heptahydrate

- QUININE BISULFATE [WHO-IP]

- (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate

- QUININI BISULFAS [WHO-IP LATIN]

- MMZACAMEMISONC-RYXXBYBMSA-N

- CINCHONAN-9-OL, 6'-METHOXY-, (8.ALPHA.,9R)-, SULPHATE (1:1) (SALT), HEPTAHYDRATE

- QUININE SULFATE (1:1) (SALT), HEPTAHYDRATE [WHO-IP]

- QUININE BISULFATE HEPTAHYDRATE [MI]

- Quinine bisulphate heptahydrate

- QUININE BISULFATE [MART.]

- (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate

- Q27279201

- Cinchonan-9-ol, 6'-methoxy-, (8.alpha.,9R)-, sulfate (1:1) (salt), heptahydrate

- Quinine, sulfate (1:1) (salt), heptahydrate

- QUININE BISULFATE HEPTAHYDRATE [WHO-DD]

- CINCHONAN-9-OL, 6'-METHOXY-, (8.ALPHA.,9R)-, SULFATE, HYDRATE (1:1:7)

- 6183-68-2

- Biquinate

- Cinchonan-9-ol, 6'-methoxy-, (8-alpha,9R)-, sulfate (1:1) (salt), heptahydrate

- (1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanolsulfateheptahydrate

- AS-76461

- UNII-GNS01V2R3N

- GNS01V2R3N

-

- MDL: MFCD01685809

- インチ: InChI=1S/C20H24N2O2.H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);7*1H2/t13-,14+,19+,20-;;;;;;;;/m1......../s1

- InChIKey: MMZACAMEMISONC-AXFKBYOFSA-N

- ほほえんだ: C=C[C@@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O.OS(=O)(=O)O.O.O.O.O.O.O.O

計算された属性

- せいみつぶんしりょう: 548.22500

- どういたいしつりょう: 548.22511051g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 15

- 重原子数: 36

- 回転可能化学結合数: 4

- 複雑さ: 538

- 共有結合ユニット数: 10

- 原子立体中心数の決定: 3

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 202

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- PSA: 193.18000

- LogP: 3.08900

- マーカー: 14,8061

- かんど: Air Sensitive

- ようかいせい: 未確定

Quinine bisulfate heptahydrate セキュリティ情報

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: 26-36/37/39-36

- RTECS番号:VA8470000

-

危険物標識:

- TSCA:Yes

- ちょぞうじょうけん:(BD434219)

Quinine bisulfate heptahydrate 税関データ

- 税関コード:29392000

Quinine bisulfate heptahydrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146222-100g |

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate |

6183-68-2 | 95% | 100g |

$*** | 2023-05-30 | |

| Chemenu | CM146222-100g |

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate |

6183-68-2 | 95% | 100g |

$262 | 2021-08-05 | |

| Key Organics Ltd | AS-76461-10G |

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate |

6183-68-2 | >97% | 10g |

£148.00 | 2025-02-08 | |

| Alichem | A189004341-100g |

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate |

6183-68-2 | 95% | 100g |

$400.00 | 2023-09-01 | |

| Ambeed | A326833-100g |

(1R)-(6-Methoxyquinolin-4-yl)((2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol sulfate heptahydrate |

6183-68-2 | 98+% | 100g |

$243.0 | 2025-02-25 |

Quinine bisulfate heptahydrate 関連文献

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

推奨される供給者

Amadis Chemical Company Limited

(CAS:6183-68-2)Quinine bisulfate heptahydrate

清らかである:99%

はかる:100g

価格 ($):219.0